Mmp-11-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

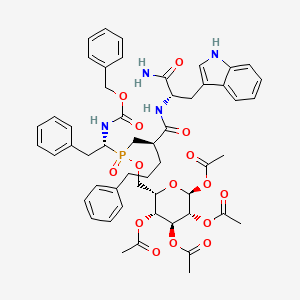

Molecular Formula |

C53H61N4O15P |

|---|---|

Molecular Weight |

1025.0 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[[(2R)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]oxymethyl]oxan-3-yl] acetate |

InChI |

InChI=1S/C53H61N4O15P/c1-33(58)68-47-45(72-52(71-36(4)61)49(70-35(3)60)48(47)69-34(2)59)31-67-73(65,46(27-38-19-10-6-11-20-38)57-53(64)66-30-39-21-12-7-13-22-39)32-40(24-16-23-37-17-8-5-9-18-37)51(63)56-44(50(54)62)28-41-29-55-43-26-15-14-25-42(41)43/h5-15,17-22,25-26,29,40,44-49,52,55H,16,23-24,27-28,30-32H2,1-4H3,(H2,54,62)(H,56,63)(H,57,64)/t40-,44-,45-,46+,47+,48-,49+,52+,73?/m0/s1 |

InChI Key |

XBMOTGVEXFYVDI-QFRAFHIPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(C[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)[C@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(CC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Mmp-11-IN-1 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of MMP-11 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the matrix metalloproteinase family implicated in various pathological processes, including tumor progression, invasion, and metastasis. Unlike other MMPs, MMP-11 does not degrade major components of the extracellular matrix (ECM) but rather modulates the tumor microenvironment through the cleavage of specific substrates, thereby influencing key signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of MMP-11 and its inhibition, with a focus on the phosphinate class of inhibitors, to which MMP-11-IN-1 belongs. This compound is a glycosyl ester prodrug of RXP03, designed to improve blood-brain barrier permeability. This document details the signaling pathways affected by MMP-11, presents quantitative data for relevant inhibitors, and provides detailed experimental protocols for studying MMP-11 inhibition.

Core Mechanism of Action of MMP-11

MMP-11 plays a critical role in cancer development by promoting cell survival, proliferation, and invasion.[1] Its mechanism is multifaceted and involves the regulation of key signaling cascades through the specific proteolysis of substrates within the tumor microenvironment.

Two of the most well-characterized signaling pathways influenced by MMP-11 are:

-

IGF-1/AKT/FoxO1 Signaling Pathway: MMP-11 enhances the bioavailability of Insulin-like Growth Factor-1 (IGF-1) by cleaving IGF-binding proteins (IGFBPs), which normally sequester IGF-1. The increased free IGF-1 then binds to its receptor (IGF-1R), activating the PI3K/AKT signaling cascade. This leads to the phosphorylation and subsequent inactivation of the Forkhead box protein O1 (FoxO1), a transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. The net effect is increased cell proliferation and survival.[2]

-

TGF-β Signaling Pathway: MMP-11 has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway. It can influence the expression levels of Smad2 and Smad3 and inhibit the degradation of Smad2 through the ubiquitin-proteasome pathway. This stabilization of Smad2, a key mediator of TGF-β signaling, can promote the epithelial-to-mesenchymal transition (EMT), cell migration, and invasion in cancer cells.

Quantitative Data for MMP-11 Inhibitors

The development of specific MMP-11 inhibitors is a key area of research for therapeutic intervention. The phosphinate-based inhibitors are a prominent class, with RXP03 being a notable example. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

| Inhibitor | Class | Target(s) | Ki (nM) for MMP-11 | Other MMPs Inhibited (Ki, nM) |

| RXP03 | Phosphinic Peptide | MMPs | 5 | MMP-2 (20), MMP-8 (2.5), MMP-9 (10), MMP-14 (105) |

Note: Data for this compound is not publicly available; however, as a prodrug of RXP03, its active form is expected to exhibit similar inhibitory properties.

Signaling Pathway Diagrams

IGF-1/AKT/FoxO1 Signaling Pathway Modulation by MMP-11

Caption: MMP-11 enhances IGF-1 signaling by cleaving IGFBPs.

Experimental Workflow for MMP-11 Inhibition Assays

Caption: Workflow for evaluating MMP-11 inhibitors.

Experimental Protocols

MMP-11 Fluorogenic Enzyme Inhibition Assay

This protocol is adapted from commercially available MMP fluorogenic assay kits and general enzyme inhibition assay procedures.[3][4]

Materials:

-

Recombinant human MMP-11

-

MMP-11 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

MMP-11 inhibitor (e.g., RXP03)

-

96-well black microplate

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the substrate (e.g., Ex/Em = 328/393 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the MMP-11 inhibitor in DMSO.

-

Create a series of dilutions of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Dilute the recombinant MMP-11 to the desired concentration in ice-cold Assay Buffer.

-

Prepare the MMP-11 substrate solution in Assay Buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution. For the control (uninhibited) wells, add 50 µL of Assay Buffer.

-

Add 25 µL of the diluted MMP-11 enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the MMP-11 substrate solution to each well.

-

Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

-

Transwell Cell Migration and Invasion Assay

This protocol describes how to assess the effect of an MMP-11 inhibitor on cancer cell migration and invasion.[5]

Materials:

-

Cancer cell line with known MMP-11 expression

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cell culture medium (with and without serum)

-

MMP-11 inhibitor

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Preparation:

-

For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, the membrane is left uncoated.

-

Culture the cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

-

Assay Setup:

-

Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of the MMP-11 inhibitor or vehicle control.

-

Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the transwell insert.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with the fixation solution for 15 minutes.

-

Stain the fixed cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Visualize and count the stained cells in several random fields under a microscope.

-

Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured to quantify the number of migrated/invaded cells.

-

Colony Formation Assay

This assay evaluates the effect of an MMP-11 inhibitor on the long-term proliferative capacity of cancer cells.

Materials:

-

Cancer cell line

-

6-well plates

-

Complete cell culture medium

-

MMP-11 inhibitor

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Harvest a single-cell suspension of the cancer cells.

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

-

Treatment:

-

Allow the cells to adhere for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of the MMP-11 inhibitor or vehicle control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until visible colonies are formed. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.

-

-

Staining and Quantification:

-

After the incubation period, remove the medium and gently wash the wells with PBS.

-

Fix the colonies with the fixation solution for 20 minutes at room temperature.

-

Remove the fixation solution and stain the colonies with crystal violet solution for 30-40 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Scan or photograph the plates.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

The plating efficiency and surviving fraction can be calculated to determine the effect of the inhibitor on clonogenic survival.

-

Conclusion

MMP-11 is a significant contributor to cancer progression through its influence on critical signaling pathways that control cell survival, proliferation, and invasion. The development of potent and specific inhibitors, such as the phosphinate-based compounds, offers a promising therapeutic strategy. This compound, as a prodrug of the potent inhibitor RXP03, represents a step towards improving the druggability of this class of compounds. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of MMP-11 inhibitors and the further elucidation of MMP-11's role in pathophysiology.

References

The Biological Rationale for MMP-11 Inhibition in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family, implicated in the intricate processes of tumor progression. Unlike other MMPs, its role is multifaceted, exhibiting both pro- and anti-tumorigenic functions depending on the cancer type and stage. This technical guide synthesizes the current understanding of MMP-11's biological role in cancer, providing a rationale for its therapeutic targeting. While specific data for a compound designated "Mmp-11-IN-1" is not publicly available, this document will focus on the broader strategy of MMP-11 inhibition, referencing known inhibitors and the expected biological consequences of their action. We will delve into the signaling pathways modulated by MMP-11, present available quantitative data for known inhibitors, and outline key experimental methodologies for investigating MMP-11's function.

Introduction: The Enigmatic Role of MMP-11 in Cancer

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM).[1] Their dysregulation is a hallmark of cancer, facilitating invasion and metastasis. MMP-11, however, presents a more complex picture. It is highly expressed in the stromal compartment of various tumors and possesses unique characteristics that distinguish it from other MMPs.[2] Notably, it is secreted in an active form and displays limited proteolytic activity against major ECM components.[2][3]

MMP-11 has been shown to exert a dual effect on tumors.[4] On one hand, it can promote cancer development by inhibiting apoptosis and enhancing the migration and invasion of cancer cells. Conversely, in some animal models, it has been suggested to play a role in suppressing metastasis. This paradoxical role underscores the need for a deeper understanding of its context-dependent functions to effectively leverage MMP-11 as a therapeutic target.

Molecular Mechanisms of MMP-11 in Cancer Progression

MMP-11's influence on the tumor microenvironment is not primarily through broad ECM degradation but rather through the modulation of specific signaling pathways that govern cell survival, proliferation, and metabolism.

The IGF1/AKT/FoxO1 Signaling Axis

Preclinical studies have demonstrated that MMP-11 can promote early-stage tumor growth by activating the Insulin-like Growth Factor-1 (IGF1)/protein kinase B (AKT)/Forkhead box protein O1 (FoxO1) signaling pathway. This activation leads to increased cell proliferation and a reduction in apoptosis. The proposed mechanism involves the downregulation of IGF Binding Protein 1 (IGFBP1), which in turn increases the bioavailability of IGF1 to activate the pathway.

Metabolic Reprogramming

A key function of MMP-11 in cancer is its ability to induce metabolic reprogramming. By promoting a metabolic switch, it helps cancer cells adapt to the demanding energy requirements of rapid growth. This includes an increase in lipid uptake and utilization, contributing to the Warburg effect.

Inhibition of Apoptosis

A distinguishing feature of MMP-11 is its anti-apoptotic function. This pro-survival signal is critical in the early stages of tumorigenesis, allowing cancer cells to evade programmed cell death and establish a viable tumor mass.

Targeting MMP-11: A Therapeutic Strategy

The pro-tumorigenic functions of MMP-11, particularly its roles in promoting cell survival and metabolic adaptation, make it a compelling target for cancer therapy. Inhibition of MMP-11 is expected to reverse these effects, leading to decreased tumor growth and potentially increased sensitivity to other anti-cancer agents.

Known Inhibitors of MMP-11

While specific information on "this compound" is unavailable, several compounds are known to inhibit MMP-11, either as part of a broad-spectrum activity or with some degree of selectivity. The primary mechanism of action for many of these inhibitors is the chelation of the zinc ion within the enzyme's active site.

| Inhibitor | Target(s) | Reported Potency | Mechanism of Action |

| Marimastat | Broad-spectrum MMP inhibitor, including MMP-11 | - | Zinc Chelator |

| Tanomastat | Multiple MMPs, including MMP-11 | - | Zinc Chelator |

| ONO-4817 | Reported as a selective MMP-11 inhibitor | - | Zinc Chelator |

| RXP03 | Selective for MMP-11, MMP-8, and MMP-13 | Ki = 5 nM for MMP-11 | Phosphinic peptide, transition-state analogue |

Table 1: Summary of known MMP-11 inhibitors. The lack of extensive public data on selective MMP-11 inhibitors highlights an area for further research and development.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental approaches is crucial for understanding the role of MMP-11 and the potential impact of its inhibition.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of MMP-11 Inhibition on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family, primarily expressed by stromal cells within the tumor microenvironment (TME), such as cancer-associated fibroblasts (CAFs) and adipocytes.[1] Unlike other MMPs, MMP-11 does not significantly degrade major extracellular matrix (ECM) components but plays a crucial role in tissue remodeling and cancer progression through mechanisms that are not fully understood.[2][3] Elevated MMP-11 expression is often correlated with a poor prognosis in various cancers, including breast, lung, and colorectal cancer.[4][5] This technical guide explores the effects of inhibiting MMP-11 on the TME, with a focus on the selective inhibitor MMP-11-IN-1 and its parent compound, RXP03.

This compound: A Selective Inhibitor Targeting MMP-11

This compound is a glycosyl ester of RXP03, developed as a phosphinate prodrug to enhance its pharmacokinetic properties, including blood-brain barrier permeability. RXP03 is a synthetic phosphinic peptide that acts as a transition-state analogue, exhibiting potent and selective inhibition of MMP-11. The inhibitory activity of MMP-11 inhibitors provides a valuable tool to investigate the multifaceted role of MMP-11 in the TME and to assess its potential as a therapeutic target.

Effects of MMP-11 Inhibition on the Tumor Microenvironment

Inhibition of MMP-11 has been shown to exert significant anti-tumor effects by modulating various components of the TME. These effects include the suppression of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis.

Quantitative Data on the Effects of MMP-11 Inhibition

The following tables summarize the quantitative data from studies investigating the effects of MMP-11 inhibition on cancer cells.

Table 1: In Vitro Effects of the MMP-11 Inhibitor RXP03 on Colorectal Cancer (CRC) Cells

| Cell Line | Treatment | Proliferation Inhibition | Invasion Inhibition | Apoptosis Induction |

| HCT116 | RXP03 | Significant reduction | Significant reduction | Markedly increased |

| SW480 | RXP03 | Significant reduction | Significant reduction | Markedly increased |

Table 2: In Vitro Effects of Anti-MMP-11 Antibody on Lung Adenocarcinoma (LUAD) Cells

| Cell Line | Antibody Concentration | Time | Migration Inhibition |

| A549 | 1 mg/mL | - | Effective inhibition |

| PC9 | 1 mg/mL | - | Effective inhibition |

Table 3: In Vivo Effects of MMP-11 Inhibition

| Cancer Type | Model | Inhibitor | Dosage | Tumor Growth Suppression |

| Colorectal Cancer | Nude mouse xenograft | RXP03 | Not specified | Markedly suppressed |

| Lung Adenocarcinoma | Xenograft | Anti-MMP-11 Antibody | 1 µg/g body weight | Significantly suppressed |

Key Signaling Pathways Modulated by MMP-11

MMP-11 influences several critical signaling pathways that drive tumor progression. Understanding these pathways is essential for elucidating the mechanism of action of MMP-11 inhibitors.

IGF1/AKT/FoxO1 Signaling Pathway

In breast cancer models, MMP-11 has been shown to activate the IGF1/AKT signaling pathway by decreasing the levels of Insulin-like Growth Factor-Binding Protein 1 (IGFBP1). This activation promotes tumor cell survival and proliferation.

Caption: IGF1/AKT/FoxO1 signaling pathway modulated by MMP-11.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to evaluate the effects of MMP-11 inhibition.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of an MMP-11 inhibitor on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the MMP-11 inhibitor (e.g., RXP03) or a vehicle control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Transwell Invasion Assay

Objective: To evaluate the effect of an MMP-11 inhibitor on the invasive capacity of cancer cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber. Add the MMP-11 inhibitor to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Cell Counting: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of invading cells in the treated groups to the control group.

Caption: Workflow for a Transwell invasion assay.

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of an MMP-11 inhibitor in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment Administration: Administer the MMP-11 inhibitor (e.g., RXP03 or anti-MMP-11 antibody) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.

Conclusion

The inhibition of MMP-11 represents a promising therapeutic strategy for a variety of cancers. The selective inhibitor this compound and its parent compound RXP03, as well as anti-MMP-11 antibodies, have demonstrated significant anti-tumor effects in both in vitro and in vivo models. These inhibitors modulate the tumor microenvironment by suppressing key processes such as cell proliferation, migration, and invasion, and by interfering with critical signaling pathways. Further research and development of selective MMP-11 inhibitors are warranted to translate these preclinical findings into effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MMP-11 Inhibition: A Technical Overview for Drug Development Professionals

Introduction

Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the MMP family. Unlike other MMPs, it is secreted in an active form and displays limited proteolytic activity against major extracellular matrix components.[1] Elevated expression of MMP-11 is strongly correlated with poorer prognoses in various cancers, including breast, lung, and gastric cancer, making it a compelling target for therapeutic intervention.[2][3] Preclinical studies have illuminated the multifaceted role of MMP-11 in tumorigenesis, highlighting its involvement in promoting tumor growth, inhibiting apoptosis, and modulating the tumor microenvironment.[4][5] This document provides an in-depth technical guide on the preclinical findings related to the inhibition of MMP-11, summarizing key data, experimental methodologies, and associated signaling pathways to inform future drug development efforts.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the role of MMP-11 and the effects of its inhibition.

Table 1: In Vivo Tumor Growth Inhibition

| Therapeutic Agent | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Anti-MMP-11 Antibody | Lung Adenocarcinoma (A549 Xenograft) | Mice | Not Specified | Strong prevention of tumor growth | |

| MMP-11 Knockdown (shRNA) | Gastric Cancer Cells | Mice | Not Specified | Suppression of tumor growth | |

| MMP-11 Knockdown | Breast Cancer | Mice | Not Specified | Significant inhibition of tumor growth | |

| AZD3342 (MMP-9/12 Inhibitor) | Mammary Adenocarcinoma | Dark Agouti Rats | Not Specified | Suppressed tumor growth (p = 0.003 vs. vehicle) |

Table 2: Cellular Effects of MMP-11 Modulation

| Experimental Model | Key Finding | Effect of MMP-11 | Reference |

| MMTV-PyMT Mouse Model | Cell Proliferation | Increased Ki-67 positive cells | |

| Lung Adenocarcinoma Cells | Proliferation, Migration, Invasion | Promoted these cellular functions | |

| Breast Cancer Cell Lines | Proliferation | Promoted proliferation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols employed in the cited studies.

1. In Vivo Tumorigenesis Models

-

Xenograft Models: Human cancer cell lines, such as A549 lung adenocarcinoma cells, are subcutaneously injected into immunocompromised mice. Tumor growth is monitored over time, typically daily, using digital calipers. At the end of the study, tumors are excised for further analysis.

-

Genetically Engineered Mouse Models (GEMMs): To study MMP-11 in a more physiologically relevant context, mouse models with genetic modifications are utilized. For instance, mice overexpressing MMP-11 (Gain of Function) or deficient in MMP-11 (Loss of Function) are crossed with a transgenic model of breast cancer (MMTV-PyMT). This allows for the investigation of MMP-11's role in spontaneous tumor development.

2. Cell-Based Assays

-

Cell Proliferation Assays: The effect of MMP-11 on cell proliferation is commonly assessed using MTT assays and colony formation assays.

-

Immunofluorescence: This technique is used to visualize the expression and localization of specific proteins within cells or tissues. For example, the proliferation marker Ki-67 can be detected in tumor tissue sections to quantify proliferating cells.

-

Western Blotting: This method is used to determine the protein expression levels of key signaling molecules, such as Smad2, Smad3, and phosphorylated AKT, to elucidate the mechanisms of MMP-11 action.

3. Immunohistochemistry

Immunohistochemistry is employed on serial sections of human tumor biopsies to examine the in vivo expression and localization of MMP-11 and other proteins of interest, such as MMP-14. This provides valuable information about the spatial relationships between different molecules within the tumor microenvironment.

Signaling Pathways and Molecular Mechanisms

MMP-11 exerts its pro-tumorigenic effects through the modulation of several key signaling pathways.

1. IGF-1/AKT Signaling Pathway

MMP-11 has been shown to cleave Insulin-like Growth Factor Binding Protein-1 (IGFBP-1). This action releases free IGF-1, which can then bind to its receptor and activate the PI3K/AKT signaling cascade. This pathway is a critical regulator of cell proliferation and survival.

Caption: MMP-11 enhances IGF-1/AKT signaling by cleaving IGFBP-1.

2. TGF-β/Smad Signaling Pathway

In breast cancer, MMP-11 has been found to regulate the TGF-β signaling pathway by stabilizing the Smad2 protein. It inhibits the degradation of Smad2 through the ubiquitin-proteasome pathway, thereby promoting the development of breast cancer.

Caption: MMP-11 stabilizes Smad2 by inhibiting its degradation.

3. Experimental Workflow for In Vivo Antibody Treatment

The general workflow for assessing the efficacy of an anti-MMP-11 antibody in a preclinical xenograft model is outlined below.

Caption: Workflow for in vivo anti-MMP-11 antibody efficacy study.

The collective preclinical evidence strongly supports the role of MMP-11 as a key driver of tumorigenesis and a viable therapeutic target. Its unique mechanism of action and overexpression in various cancers present a clear rationale for the development of specific MMP-11 inhibitors. Future research should focus on the development of highly selective inhibitors to minimize off-target effects and further elucidate the downstream signaling consequences of MMP-11 inhibition in different cancer contexts. The experimental models and methodologies outlined in this guide provide a solid foundation for the continued preclinical evaluation of novel anti-MMP-11 therapies.

References

- 1. Matrix metalloproteinase 11 (MMP-11; stromelysin-3) and synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Matrix Metalloproteinase-11 Promotes Early Mouse Mammary Gland Tumor Growth through Metabolic Reprogramming and Increased IGF1/AKT/FoxO1 Signaling Pathway, Enhanced ER Stress and Alteration in Mitochondrial UPR [mdpi.com]

- 5. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mmp-11-IN-1 and its Interaction with Stromelysin-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel Matrix Metalloproteinase-11 (MMP-11) inhibitor, Mmp-11-IN-1, and its interaction with its target enzyme, stromelysin-3 (MMP-11). This compound is a glycosylated prodrug of the potent phosphinic peptide inhibitor, RXP03. This modification is designed to enhance its pharmacological properties, including improved penetration of the blood-brain barrier. This document details the mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and visualizes the associated signaling pathways. The information presented herein is intended to support further research and development of selective MMP-11 inhibitors for therapeutic applications, particularly in oncology.

Introduction to Stromelysin-3 (MMP-11)

Matrix Metalloproteinase-11, also known as stromelysin-3, is a unique member of the zinc-dependent endopeptidase family of MMPs.[1][2] Unlike most MMPs, which are secreted as inactive zymogens, MMP-11 is activated intracellularly by furin-like proteases and secreted in its active form.[3] While it displays limited proteolytic activity against major extracellular matrix (ECM) components, MMP-11 plays a crucial role in tissue remodeling, particularly in pathological conditions such as cancer.[2][3] Its expression is often upregulated in the stromal cells surrounding tumors and is associated with poor prognosis in various cancers, including breast, colon, and pancreatic cancer. MMP-11 is known to promote tumor progression by inhibiting apoptosis and enhancing cell migration and invasion.

This compound: A Prodrug Approach for Selective MMP-11 Inhibition

This compound is a novel phosphinate prodrug designed for the targeted inhibition of MMP-11. It is a glycosyl ester of RXP03, a potent and selective phosphinic peptide inhibitor of MMP-11. The rationale behind this prodrug strategy is to mask the phosphinic acid group of RXP03, thereby increasing its lipophilicity and potential to cross biological membranes, such as the blood-brain barrier. Following administration, this compound is designed to be hydrolyzed by intracellular esterases, releasing the active inhibitor RXP03 at the target site.

Mechanism of Action

The active form of the inhibitor, RXP03, functions as a transition-state analog that binds tightly to the active site of MMP-11. The phosphinate group chelates the catalytic zinc ion essential for the enzyme's proteolytic activity, thereby blocking its function.

Quantitative Data

The following table summarizes the available quantitative data for the active inhibitor, RXP03.

| Inhibitor | Target | Inhibition Constant (Ki) | Reference |

| RXP03 | MMP-11 | 5 nM |

Experimental Protocols

Synthesis of RXP03 (Active Inhibitor)

The synthesis of the phosphinic pseudotripeptide RXP03 has been described previously. A general outline of the synthetic protocol is as follows:

-

Synthesis of Ethyl 2-methylene-5-phenylpentanoate: This intermediate is synthesized via an alkylation of triethyl phosphonoacetate with 1-bromo-3-phenylpropane, followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde.

-

Michael Addition: A Michael-type addition of the acrylate intermediate to (R)-Z-PhePO2H2 is carried out, activated by hexamethyldisilazane (HMDS), to yield the phosphinic dipeptide.

-

Saponification: The ethyl ester of the dipeptide is saponified to produce the corresponding carboxylic acid.

-

Peptide Coupling: The resulting acid is then coupled with (S)-TrpNH2 to provide the phosphinic pseudotripeptide, RXP03, as a mixture of diastereomers.

-

Purification: The desired diastereomer is isolated and purified using techniques such as crystallization and high-performance liquid chromatography (HPLC).

Synthesis of this compound (Glycosyl Prodrug)

This compound is synthesized by the esterification of RXP03 with a protected glucose derivative, 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose (TGA). The general approach involves:

-

Activation of RXP03: The phosphinic acid of RXP03 is converted to a more reactive intermediate, such as a phosphinic chloride.

-

Esterification: The activated RXP03 is then reacted with TGA in the presence of a suitable base to form the glycosyl ester bond.

-

Purification: The final product, this compound, is purified using standard chromatographic techniques.

MMP-11 Inhibition Assay (Fluorogenic Substrate Method)

The inhibitory activity of this compound (after conversion to RXP03) or RXP03 directly against MMP-11 can be determined using a fluorogenic substrate assay. Commercially available kits provide the necessary reagents for this assay.

Materials:

-

Recombinant human MMP-11 (active form)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Inhibitor (RXP03) at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor (RXP03) in assay buffer. Prepare a solution of the fluorogenic substrate in assay buffer. Prepare a solution of active MMP-11 in assay buffer.

-

Reaction Setup: To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle control)

-

MMP-11 enzyme solution.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate solution to each well to start the reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm). The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

MMP-11 is implicated in the regulation of several key signaling pathways that are often dysregulated in cancer. The inhibition of MMP-11 by this compound (via RXP03) is expected to modulate these pathways.

Caption: this compound's mechanism of action and impact on the IGF-1/AKT signaling pathway.

The diagram above illustrates how this compound, upon conversion to RXP03, inhibits MMP-11. This inhibition prevents the cleavage of Insulin-like Growth Factor Binding Protein-1 (IGFBP-1), leading to sequestration of IGF-1 and subsequent downregulation of the pro-survival PI3K/AKT and pro-proliferative ERK/MAPK signaling pathways.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

This workflow outlines the key stages in the development and characterization of this compound, from its chemical synthesis to the in vitro assessment of its inhibitory potency against stromelysin-3.

Conclusion

This compound represents a promising prodrug strategy for the selective inhibition of stromelysin-3. Its design, based on the potent inhibitor RXP03, offers the potential for improved pharmacokinetic properties, which could be advantageous for therapeutic applications. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of targeting MMP-11. Future studies should focus on the in vivo efficacy and safety profile of this compound to fully elucidate its clinical promise.

References

- 1. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

Understanding the Pharmacokinetics of Mmp-11-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mmp-11-IN-1 is a novel phosphinate prodrug designed as a highly selective inhibitor of Matrix Metalloproteinase-11 (MMP-11), an enzyme implicated in various pathological processes, including tumor progression. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its design rationale, synthesis, and the anticipated, yet currently unpublished, pharmacokinetic properties. Due to the novelty of this compound, extensive in vivo and in vitro pharmacokinetic data is not yet publicly available. This document, therefore, serves as a foundational resource, summarizing the existing knowledge and outlining the necessary future directions for its pharmacokinetic profiling.

Introduction: The Rationale for this compound Development

Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a zinc-dependent endopeptidase that plays a crucial role in tissue remodeling.[1] Overexpression of MMP-11 has been associated with the progression of various cancers, making it a compelling target for therapeutic intervention.[2][3][4][5] The parent compound, RXP03, is a potent and selective inhibitor of MMPs. However, like many phosphinic acid-based inhibitors, RXP03 exhibits moderate absorption and low bioavailability, which has hindered its clinical development.

To address these limitations, this compound was developed as a glycosyl ester prodrug of RXP03. The primary objective of this prodrug strategy is to mask the polar phosphinic acid group, thereby increasing the molecule's lipophilicity and enhancing its ability to cross biological membranes, including the blood-brain barrier (BBB). The glycosyl moiety is designed to be cleaved by endogenous enzymes, releasing the active drug RXP03 at the target site.

Prodrug activation and mechanism of this compound.

Quantitative Pharmacokinetic Data

As of the date of this publication, specific quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. A 2023 study by Abdou et al. indicated that stability and permeability studies are forthcoming. The following table outlines the key pharmacokinetic parameters that are critical for the preclinical and clinical development of this compound and will be populated as data becomes available.

| Parameter | Description | This compound | RXP03 (from this compound) |

| Absorption | |||

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Data not available | Data not available |

| Cmax (ng/mL) | Maximum (or peak) serum concentration that a drug achieves. | Data not available | Data not available |

| Tmax (h) | The time at which the Cmax is observed. | Data not available | Data not available |

| AUC (ng·h/mL) | The area under the plasma concentration-time curve. | Data not available | Data not available |

| Distribution | |||

| Vd (L/kg) | The apparent volume of distribution. | Data not available | Data not available |

| Protein Binding (%) | The extent to which a drug attaches to proteins in the blood. | Data not available | Data not available |

| BBB Permeability | The ability of the drug to cross the blood-brain barrier. | Anticipated to be high | Low |

| Metabolism | |||

| Half-life (t½) (h) | The time required for the concentration of the drug to reach half of its original value. | Data not available | Data not available |

| CL (L/h/kg) | Clearance of a drug is the rate of drug elimination divided by the plasma concentration. | Data not available | Data not available |

| Major Metabolites | The primary products of metabolic breakdown. | RXP03 | Data not available |

| Excretion | |||

| Route of Elimination | The primary route by which the drug is removed from the body. | Data not available | Data not available |

Experimental Protocols

The following section details the synthetic protocol for this compound as described by Abdou et al. in 2023.

Synthesis of this compound (Glycosyl Ester of RXP03)

The synthesis of this compound is a multi-step process that begins with the synthesis of the parent compound, RXP03, followed by its esterification with a protected glucose molecule.

Materials:

-

Triethyl phosphonoacetate

-

1-bromo-3-phenylpropane

-

Formaldehyde

-

(R)-Z-PhePO2H2

-

Hexamethyldisilazane (HMDS)

-

1,2,3,4-tetra-O-acetyl-β-d-glucopyranose

-

Triethylamine

Protocol:

-

Synthesis of Ethyl 2-methylene-5-phenylpentanoate: This intermediate is synthesized via an alkylation of triethyl phosphonoacetate with 1-bromo-3-phenylpropane, followed by a Horner-Wadsworth-Emmons (HWE) condensation with formaldehyde.

-

Synthesis of the Phosphinic Dipeptide: A Michael-type addition of the acrylate from step 1 to (R)-Z-PhePO2H2 is carried out after activation with HMDS.

-

Saponification: The ethyl ester of the resulting phosphinic dipeptide is saponified to yield the parent phosphinic acid, RXP03.

-

Esterification to form this compound: RXP03 is reacted with 1,2,3,4-tetra-O-acetyl-β-d-glucopyranose in the presence of a catalytic amount of triethylamine to yield the final product, the glycosyl ester prodrug this compound.

References

- 1. Functional relationship between matrix metalloproteinase-11 and matrix metalloproteinase-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Matrix Metalloproteinase 11 Is a Potential Therapeutic Target in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMP11 matrix metallopeptidase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Initial In Vitro Evaluation of Mmp-11-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro evaluation of Mmp-11-IN-1, a novel phosphinate prodrug designed as a selective inhibitor of Matrix Metalloproteinase-11 (MMP-11). This compound is a glycosyl ester of RXP03, a potent phosphinic peptide inhibitor of several MMPs[1][2][3]. This modification is intended to enhance the compound's bioavailability and ability to cross the blood-brain barrier[1][2]. This document summarizes the available quantitative data on the parent compound, RXP03, outlines detailed experimental protocols for in vitro characterization, and visualizes the key signaling pathways associated with MMP-11 and a general workflow for inhibitor evaluation.

Introduction to MMP-11 and this compound

Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a zinc-dependent endopeptidase that plays a significant role in tissue remodeling, both in physiological and pathological processes. Unlike many other MMPs, MMP-11 is secreted in an active form and exhibits a more specialized substrate profile. Elevated expression of MMP-11 has been correlated with a poor prognosis in various cancers, including those of the breast, colon, and stomach, where it is thought to promote tumor progression and metastasis. Its involvement in key signaling pathways such as the IGF-1/AKT, JAK/STAT, and TGF-β pathways underscores its potential as a therapeutic target.

This compound is a prodrug of RXP03, a phosphinic peptide that has demonstrated potent inhibition of MMP-11 and other metalloproteinases. The design of this compound as a glycosyl ester aims to improve the pharmacokinetic properties of the parent compound, RXP03. This guide focuses on the foundational in vitro assays required to characterize the activity and selectivity of such an inhibitor.

Quantitative Data: Inhibitory Activity of the Parent Compound (RXP03)

The following table summarizes the inhibitory constants (Ki) for the active form of this compound, RXP03, against a panel of Matrix Metalloproteinases. This data is crucial for understanding the potency and selectivity profile of the inhibitor.

| Target Enzyme | Ki (nM) |

| MMP-11 | 5 |

| MMP-2 | 20 |

| MMP-8 | 2.5 |

| MMP-9 | 10 |

| MMP-14 | 105 |

| Data sourced from MedchemExpress, referencing the parent compound RXP03. |

Experimental Protocols

In Vitro MMP-11 Enzymatic Assay (Fluorogenic Substrate)

This protocol describes a method for determining the inhibitory activity of a test compound against MMP-11 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-11 (catalytic domain)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

Test compound (this compound, pre-incubated to release RXP03 if necessary)

-

Known MMP inhibitor (e.g., NNGH) as a positive control

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Add 25 µL of the diluted test compound or control to the wells of the 96-well plate.

-

Add 50 µL of diluted recombinant MMP-11 enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Immediately begin kinetic reading on the fluorometric microplate reader at 37°C for at least 30 minutes, taking readings every 1-2 minutes.

-

The rate of substrate cleavage is determined by the increase in fluorescence over time.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Invasion Assay (Boyden Chamber)

This assay evaluates the effect of the inhibitor on the invasive potential of cancer cells that either secrete MMP-11 or are stimulated by it.

Materials:

-

Cancer cell line known to express or respond to MMP-11 (e.g., MDA-MB-231)

-

Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

-

Matrigel (or other basement membrane extract)

-

Cell culture medium (with and without serum)

-

Test compound (this compound)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence microscope or plate reader

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture the cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of the test compound.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Quantify the number of invaded cells by counting under a microscope or by measuring fluorescence after labeling with a dye like Calcein-AM.

-

Analyze the dose-dependent effect of the inhibitor on cell invasion.

Visualizations

Signaling Pathways Involving MMP-11

The following diagrams illustrate the key signaling pathways in which MMP-11 is implicated.

References

Methodological & Application

Application Notes and Protocols for MMP-11-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to MMP-11-IN-1

This compound is a novel phosphinate prodrug designed as a highly selective inhibitor of Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3. Structurally, it is a glycosyl ester of the potent MMP inhibitor RXP03.[1][2][3][4] This prodrug modification is intended to improve the compound's bioavailability and cell permeability, allowing for effective delivery of the active inhibitor, RXP03, into the cellular microenvironment.[2]

MMP-11 is a zinc-dependent endopeptidase that plays a crucial role in tissue remodeling by degrading components of the extracellular matrix (ECM). Upregulation of MMP-11 is strongly associated with cancer progression, particularly in promoting tumor cell invasion, migration, and metastasis. It is implicated in various signaling pathways, including IGF-1/AKT/FoxO1, JAK/STAT, TGF-β, MAPK, Wnt, and PI3K-AKT, which are critical for cancer cell proliferation and survival. Therefore, selective inhibition of MMP-11 presents a promising therapeutic strategy for cancer treatment.

These application notes provide detailed protocols for the use of this compound in a range of cell culture experiments to investigate its effects on cancer cell biology.

Mechanism of Action

This compound is designed to be cell-permeable. Once inside the cell or in the extracellular space where esterases are present, the glycosyl ester bond is cleaved, releasing the active inhibitor, RXP03. RXP03 then potently and selectively inhibits the enzymatic activity of MMP-11 by chelating the zinc ion in its active site.

Quantitative Data

The inhibitory activity of the active compound, RXP03, has been determined against a panel of MMPs. This data is crucial for understanding its selectivity profile.

| Enzyme | Ki (nM) |

| MMP-11 | 5 |

| MMP-8 | 2.5 |

| MMP-9 | 10 |

| MMP-2 | 20 |

| MMP-14 | 105 |

| Table 1: Inhibitory constants (Ki) of RXP03 against various Matrix Metalloproteinases. Data sourced from publicly available information. |

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of this compound stock solutions is critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the this compound vial to room temperature before opening.

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., cancer cell lines with known MMP-11 expression)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

| Treatment Group | Example Concentration Range | Incubation Time (hours) |

| Untreated Control | N/A | 24, 48, 72 |

| Vehicle Control (DMSO) | Same as highest inhibitor conc. | 24, 48, 72 |

| This compound | 0.1 nM - 10 µM (Logarithmic dilutions) | 24, 48, 72 |

| Table 2: Example experimental setup for an MTT assay. |

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips

-

Complete cell culture medium

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the effect of this compound on the invasive potential of cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Seed cells (e.g., 5 x 10^4) in serum-free medium containing different concentrations of this compound or vehicle control into the upper chamber of the inserts.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

MMP-11 Activity Assay (Gelatin Zymography)

This assay allows for the detection of MMP-11 activity in conditioned media from cell cultures.

Materials:

-

Conditioned cell culture media (from cells treated with or without this compound)

-

SDS-PAGE equipment

-

Polyacrylamide gels containing gelatin (1 mg/mL)

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100)

-

Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Collect conditioned media and concentrate if necessary. Determine protein concentration.

-

Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

-

Run the samples on a gelatin-containing polyacrylamide gel.

-

After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands can be quantified using densitometry.

Signaling Pathway Analysis

To investigate the downstream effects of MMP-11 inhibition by this compound, Western blotting can be performed to analyze the phosphorylation status and total protein levels of key components of the signaling pathways modulated by MMP-11.

Recommended Western Blot Targets:

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-FoxO1

-

Total FoxO1

-

Other relevant pathway components (e.g., p-STAT3, p-ERK, Slug)

Troubleshooting and Considerations

-

Prodrug Activation: The conversion of this compound to its active form, RXP03, is dependent on cellular esterases. The rate of conversion may vary between cell lines. It is recommended to perform time-course experiments to determine the optimal pre-incubation time for maximal inhibition.

-

Inhibitor Specificity: While RXP03 is a potent MMP-11 inhibitor, it also shows activity against other MMPs. Consider the expression profile of MMPs in your cell line of interest and include appropriate controls, such as using cell lines with known MMP-11 knockout or knockdown, to confirm that the observed effects are specific to MMP-11 inhibition.

-

Cell Line Selection: Use cell lines with well-characterized MMP-11 expression levels. MMP-11 expression can be confirmed by qPCR, Western blot, or ELISA.

-

Assay Conditions: Optimize cell seeding densities, incubation times, and inhibitor concentrations for each specific cell line and assay to obtain robust and reproducible data.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of MMP-11 in various cellular processes and to evaluate its potential as a therapeutic agent.

References

Application Notes and Protocols for MMP-11 Inhibition in Animal Models of Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a significant factor in the tumor microenvironment of breast cancer, where its high expression is often correlated with a poor prognosis.[1][2] MMP-11 plays a crucial role in tumor progression by promoting cell proliferation and inhibiting apoptosis.[3][4] These characteristics make MMP-11 a compelling target for therapeutic intervention in breast cancer. This document provides detailed application notes and protocols for the use of a representative MMP-11 inhibitor in animal models of breast cancer, based on available preclinical data. It is important to note that information regarding a specific inhibitor designated "Mmp-11-IN-1" is not currently available in the scientific literature. Therefore, the data and protocols presented here are based on a potent phosphinic peptide MMP inhibitor, RXP03, which has been studied in vivo.[5]

Introduction

MMP-11 is a unique member of the matrix metalloproteinase family. Unlike other MMPs, it does not degrade major components of the extracellular matrix. Instead, its tumorigenic effects are linked to its ability to modulate signaling pathways that control cell growth and survival. Research has identified the TGF-β and IGF-1 signaling pathways as key mediators of MMP-11's pro-cancer activities in breast cancer. The inhibition of MMP-11 is a promising strategy to counteract these effects and impede tumor growth. While broad-spectrum MMP inhibitors have been tested in clinical trials with limited success, the development of highly selective inhibitors is an area of active research.

Mechanism of Action and Signaling Pathways

MMP-11 promotes breast cancer progression through its influence on critical signaling cascades:

-

TGF-β Signaling Pathway: MMP-11 can stabilize Smad2, a key protein in the TGF-β signaling pathway. This stabilization enhances the pro-proliferative and pro-survival signals mediated by this pathway.

-

IGF-1 Signaling Pathway: MMP-11 can cleave insulin-like growth factor-binding protein-1 (IGFBP-1), leading to the release of active IGF-1. Increased IGF-1 availability stimulates cell proliferation and survival.

These pathways represent key mechanisms through which MMP-11 inhibition can exert its anti-tumor effects.

MMP-11 Signaling Pathway Diagram

Caption: MMP-11 enhances breast cancer cell proliferation and survival through the TGF-β and IGF-1 signaling pathways.

Representative MMP-11 Inhibitor: RXP03

RXP03 is a synthetic phosphinic peptide inhibitor with high potency against MMP-11. While in vivo efficacy data for RXP03 in breast cancer models are not available, studies in a C26 colon carcinoma mouse model provide valuable insights into its dosage and scheduling.

Quantitative Data Summary

The following table summarizes the in vivo dosage and effects of RXP03 in a murine colon carcinoma model. This data can serve as a reference for designing studies in breast cancer models.

| Parameter | Value | Animal Model | Reference |

| Drug | RXP03 | BALB/c mice with C26 colon carcinoma | |

| Route of Administration | Intraperitoneal (i.p.) injection | BALB/c mice with C26 colon carcinoma | |

| Effective Dose | 100 µ g/day | BALB/c mice with C26 colon carcinoma | |

| Doses Tested | 50, 100, 150, and 600 µ g/day | BALB/c mice with C26 colon carcinoma | |

| Treatment Schedule | Daily injections for 18 days | BALB/c mice with C26 colon carcinoma | |

| Efficacy | Significant reduction in tumor volume at 100 µ g/day | BALB/c mice with C26 colon carcinoma | |

| Note on Higher Doses | 600 µ g/day did not significantly reduce tumor size | BALB/c mice with C26 colon carcinoma | |

| Pharmacokinetics | Plasma concentration remained above Ki for MMP-11 over 24 hours at 100 µ g/day | BALB/c mice |

Experimental Protocols

The following is a generalized protocol for an in vivo efficacy study of an MMP-11 inhibitor in a breast cancer xenograft model, adapted from the methodology used for RXP03.

In Vivo Efficacy Study in a Breast Cancer Xenograft Model

1. Animal Model:

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

-

House animals in a pathogen-free environment with ad libitum access to food and water.

2. Cell Culture and Tumor Implantation:

-

Culture a human breast cancer cell line with high MMP-11 expression (e.g., MCF-7 or MDA-MB-231).

-

Harvest cells during the exponential growth phase.

-

Subcutaneously inject 1 x 106 to 5 x 106 cells in 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach a mean volume of 100-150 mm3, randomize the animals into treatment and control groups (n=8-10 animals per group).

4. Drug Preparation and Administration:

-

Vehicle Control: Prepare the vehicle solution used to dissolve the MMP-11 inhibitor (e.g., sterile PBS with a small percentage of DMSO, if necessary).

-

MMP-11 Inhibitor: Dissolve the inhibitor in the vehicle to the desired concentrations (e.g., starting with a dose equivalent to 100 µ g/day of RXP03, adjusted for the specific inhibitor's potency and the animal's weight).

-

Administer the inhibitor and vehicle via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 21-28 days).

5. Efficacy and Toxicity Assessment:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).

6. Data Analysis:

-

Compare the mean tumor volumes and tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Plot tumor growth curves for each group.

Experimental Workflow Diagram

Caption: Workflow for an in vivo efficacy study of an MMP-11 inhibitor in a breast cancer xenograft model.

Conclusion

Targeting MMP-11 presents a promising therapeutic strategy for breast cancer. While specific data for "this compound" is unavailable, the information provided for the representative inhibitor RXP03 offers a solid foundation for designing and executing preclinical studies. Researchers should carefully consider the dosage, administration route, and treatment schedule to optimize the therapeutic window of their chosen MMP-11 inhibitor. Further investigation into selective MMP-11 inhibitors is warranted to fully elucidate their potential in breast cancer therapy.

References

- 1. MMP11 promotes the proliferation and progression of breast cancer through stabilizing Smad2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Matrix metalloproteinases as therapeutic targets in breast cancer [frontiersin.org]

- 3. Stromelysin-3 suppresses tumor cell apoptosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stromelysin-3 over-expression enhances tumourigenesis in MCF-7 and MDA-MB-231 breast cancer cell lines: involvement of the IGF-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Mmp-11-IN-1 in Zymography Assays: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Mmp-11-IN-1, a representative inhibitor of Matrix Metalloproteinase-11 (MMP-11), in zymography assays. These application notes and protocols are designed to assist researchers in accurately assessing the inhibitory effects of this compound on its target enzyme, a key player in various physiological and pathological processes including tumor progression and tissue remodeling.

Introduction to MMP-11

Matrix Metalloproteinase-11 (MMP-11), also known as stromelysin-3, is a unique member of the zinc-dependent endopeptidase family.[1][2][3] Unlike most MMPs that are secreted as inactive zymogens, MMP-11 is activated intracellularly by furin and secreted in its active form.[4][5] It exhibits a distinct substrate specificity, targeting serine protease inhibitors like alpha 1-antitrypsin and insulin-like growth factor binding protein-1 (IGFBP-1), rather than typical extracellular matrix components such as laminin and fibronectin. The unique characteristics and functions of MMP-11 make it a significant target in various disease contexts, particularly in cancer biology.

Zymography is a highly sensitive technique used to detect proteolytic activity. In this assay, a substrate for the protease is co-polymerized with a polyacrylamide gel. Following electrophoresis, the gel is incubated under conditions that allow for enzymatic activity, resulting in the degradation of the substrate. These areas of degradation are visualized as clear bands against a stained background, allowing for the semi-quantitative analysis of enzyme activity. For MMP-11, casein is a preferred substrate for zymography.

Principle of this compound Application in Zymography

The application of this compound in a zymography assay is based on the principle of competitive or non-competitive inhibition of MMP-11 activity. By incorporating this compound into the assay at various concentrations, researchers can determine its efficacy in reducing or eliminating the proteolytic activity of MMP-11. This is observed as a dose-dependent decrease in the intensity of the clear bands on the zymogram, corresponding to the inhibition of substrate degradation by MMP-11.

This method allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), providing valuable data for drug development and mechanistic studies of MMP-11 function.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a zymography experiment using this compound. This data illustrates the dose-dependent inhibition of MMP-11 activity.

| This compound Concentration (nM) | Band Intensity (Arbitrary Units) | % Inhibition |

| 0 (Control) | 1000 | 0 |

| 1 | 850 | 15 |

| 10 | 550 | 45 |

| 50 | 200 | 80 |

| 100 | 50 | 95 |

| 500 | 10 | 99 |

Note: This table presents illustrative data. Actual results will vary depending on experimental conditions.

Experimental Protocols

Casein Zymography Protocol for MMP-11 Inhibition Assay

This protocol is adapted from standard zymography procedures with specific modifications for assessing the inhibition of MMP-11 by this compound.

Materials:

-

Samples: Conditioned cell culture media, tissue extracts, or purified active MMP-11.

-

This compound: Stock solution of known concentration.

-

Zymogram Gel: 10% SDS-PAGE gel containing 1 mg/mL casein.

-

Sample Buffer (2X, non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.

-

Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.

-

Renaturing Buffer: 2.5% Triton X-100 in deionized water.

-

Developing Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35.

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

-

Destaining Solution: 40% methanol, 10% acetic acid.

Procedure:

-

Sample Preparation:

-

If using conditioned media, centrifuge to remove cellular debris.

-

For tissue extracts, homogenize in a suitable lysis buffer on ice and clarify by centrifugation.

-

Determine the protein concentration of the samples.

-

-

Incubation with Inhibitor:

-

In separate microcentrifuge tubes, mix a constant amount of your sample (e.g., 20 µg of total protein) with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM).

-

Include a vehicle control (the solvent used to dissolve this compound).

-

Incubate the mixtures at 37°C for 30 minutes to allow for inhibitor binding to MMP-11.

-

-

Electrophoresis:

-

Add an equal volume of 2X non-reducing sample buffer to each inhibitor-treated sample. Do not heat the samples.

-

Load the samples onto the casein zymogram gel. Include a lane with a pre-stained molecular weight marker.

-

Perform electrophoresis at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.

-

-

Renaturation and Development:

-

Carefully remove the gel from the glass plates.

-

Wash the gel twice with renaturing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

-

Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue solution for 1 hour at room temperature.

-

Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of casein degradation by active MMP-11.

-

-

Data Analysis:

-

Image the gel using a gel documentation system.

-

Quantify the intensity of the bands using densitometry software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (0 nM inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Caption: Workflow for assessing this compound efficacy using casein zymography.

Caption: MMP-11 activation, function, and point of inhibition by this compound.

References

- 1. Insights into the distinct roles of MMP-11 in tumor biology and future therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. MMP11 - Wikipedia [en.wikipedia.org]